molecular formula C19H21N3O4S2 B2497843 N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide CAS No. 717894-93-4

N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide

Cat. No. B2497843
CAS RN: 717894-93-4
M. Wt: 419.51
InChI Key: ITRSDDBQNHKXOU-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties and have been used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . Various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc. have been used .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N-alkylation and N-alkenylation reactions have been performed to demonstrate the synthetic application of some benzothiazole derivatives .

Scientific Research Applications

Anti-Tubercular Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide: has been investigated for its anti-tubercular potential. In a study by Singireddi et al., a series of novel derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest its potential as a candidate for tuberculosis therapy .

Analgesic Properties

In another study, the compound exhibited potent analgesic activity, surpassing previous analogs. Its efficacy in pain management makes it an interesting candidate for further investigation .

Mechanism of Action

While the specific mechanism of action for “N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide” is not known, benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its biological activity. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing new derivatives of benzothiazole that are safe and effective for various therapeutic applications .

properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-10-16-17(12-15)27-19(20-16)21-18(23)13-7-6-8-14(11-13)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRSDDBQNHKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide

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